molecular formula C9H18O B3049463 3-Methyl-4-octanone CAS No. 20754-04-5

3-Methyl-4-octanone

Cat. No. B3049463
CAS RN: 20754-04-5
M. Wt: 142.24 g/mol
InChI Key: NXWYGZOSQBYIAH-UHFFFAOYSA-N
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Description

3-Methyl-4-octanone is a chemical compound with the molecular formula C9H18O . It is also known by other names such as 3-Methyl-4-octanon . It is a colorless to pale yellow clear liquid .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-octanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

3-Methyl-4-octanone has a molecular weight of 142.2386 . It has a boiling temperature of 447 K . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Liquid-Crystalline Systems

3-Methyl-4-octanone derivatives have been used in the study of liquid-crystalline systems. A specific study investigated the methylenation of (3R,6R)-2-(4-X-benzylidene)-6-isopropyl-3-methylcyclohexanones with dimethylsulfoxonium methylide, producing chiral spiro[2.5]octanones. These compounds showed notable properties in inducing helical supramolecular ordering in nematic mesophases of certain liquid crystals, making them of interest in materials science and liquid crystal technology (Gella et al., 2005).

Pheromone Synthesis

Another application is in the synthesis of insect pheromones. For instance, (S)-6-Methyl-3-octanone, a component of the alarm pheromone of Grematogaster ants, has been synthesized using a stereoselective Michael addition reaction with chiral auxiliaries. This synthesis is crucial for developing eco-friendly pest control methods and studying insect behavior (Zhou et al., 2010).

Biomarker Analysis

In medical research, 3-Methyl-4-octanone is studied as a potential biomarker. For example, it has been analyzed as one of the volatile organic compounds in urine samples for discriminating between lung cancer patients and healthy controls. Such research is pivotal in developing non-invasive diagnostic tools for early cancer detection (Santos et al., 2017).

Fumigation and Pest Control

3-Methyl-4-octanone derivatives have been explored as fumigants. Studies on n-aliphatic methyl ketones demonstrate their effectiveness in controlling pests like ants and cockroaches. This research is significant in developing alternative pest control methods that are less harmful to the environment and humans compared to traditional fumigants (Zhu et al., 2018).

Alcohol Dehydrogenase Catalysis

In biochemistry, the use of 3-Methyl-4-octanone in enzymatic reactions has been studied. One study demonstrated the enhanced reduction of 2-octanone in a biphasic system using an alcohol dehydrogenase from Lactobacillus brevis, highlighting its potential in biocatalysis and green chemistry applications (Eckstein et al., 2004).

Safety and Hazards

3-Methyl-4-octanone is a flammable liquid and vapor. It can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-methyloctan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-6-7-9(10)8(3)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTOCVYXABBSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315570
Record name 3-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 3-Methyl-4-octanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11215
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Product Name

3-Methyl-4-octanone

CAS RN

20754-04-5
Record name 3-Methyl-4-octanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20754-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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